molecular formula C9H7Br2FO2 B1409874 Ethyl 2,3-dibromo-4-fluorobenzoate CAS No. 1807041-51-5

Ethyl 2,3-dibromo-4-fluorobenzoate

Cat. No.: B1409874
CAS No.: 1807041-51-5
M. Wt: 325.96 g/mol
InChI Key: FHGMAIWHJTUYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dibromo-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 4, and an ethyl ester group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromo-4-fluorobenzoate typically involves the bromination and fluorination of ethyl benzoate derivatives. One common method includes the following steps:

    Bromination: Ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions of the benzene ring.

    Fluorination: The dibromo compound is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to introduce the fluorine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

    Reduction: The compound can be reduced to form the corresponding dibromo-fluorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like DMSO or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperature conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Reduction: Formation of dibromo-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,3-dibromo-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-4-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biological activities.

Comparison with Similar Compounds

Ethyl 2,3-dibromo-4-fluorobenzoate can be compared with other halogenated benzoate derivatives, such as:

    Ethyl 2,3-dibromo-6-fluorobenzoate: Similar structure but with the fluorine atom at the 6 position.

    Ethyl 3-bromo-4-fluorobenzoate: Contains only one bromine atom at the 3 position and a fluorine atom at the 4 position.

    Ethyl 2,4-dibromo-6-fluorobenzoate: Contains bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2,3-dibromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2FO2/c1-2-14-9(13)5-3-4-6(12)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGMAIWHJTUYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dibromo-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dibromo-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dibromo-4-fluorobenzoate
Reactant of Route 4
Ethyl 2,3-dibromo-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-dibromo-4-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-dibromo-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.